molecular formula C5H5ClF3N3 B3005755 4-(Chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole CAS No. 2169203-94-3

4-(Chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole

Cat. No.: B3005755
CAS No.: 2169203-94-3
M. Wt: 199.56
InChI Key: QIUWUMURKIVNEN-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of chloromethylation reactions, where a chloromethyl group is introduced into the triazole ring. This can be achieved by reacting a triazole precursor with chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale chloromethylation processes, where the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

    Oxidation Reactions: The compound can undergo oxidation to form triazole N-oxides.

    Reduction Reactions: Reduction of the triazole ring can lead to the formation of dihydrotriazoles.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted triazoles with various functional groups.

    Oxidation Reactions: Formation of triazole N-oxides.

    Reduction Reactions: Formation of dihydrotriazoles.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the chloromethyl and trifluoromethyl groups in 4-(Chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole makes it unique. The trifluoromethyl group enhances its lipophilicity and stability, while the chloromethyl group provides a reactive site for further chemical modifications. This combination of properties makes it a valuable compound for various scientific and industrial applications .

Biological Activity

4-(Chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole (CAS No. 1384429-36-0) is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

PropertyValue
Molecular FormulaC₆H₆ClF₃N₂
Molecular Weight198.57 g/mol
IUPAC NameThis compound
AppearanceWhite to off-white powder

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study highlighted the antibacterial effects of various triazole compounds against both Gram-positive and Gram-negative bacteria. Compounds similar to this compound demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 0.25 to 32 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .

Table: Antibacterial Activity of Triazole Derivatives

CompoundMIC (µg/mL)Bacterial Strain
This compoundTBDTBD
Triazole derivative A0.25MRSA
Triazole derivative B16E. coli

Anticancer Properties

The potential anticancer activity of triazole derivatives has been explored in various studies. For instance, compounds with a similar structure were tested for their cytotoxic effects on cancer cell lines such as HepG2 and Vero cells. Results showed that certain derivatives had low cytotoxicity with IC50 values greater than 100 μM, indicating a favorable safety profile while exhibiting selective toxicity towards cancer cells .

The mechanism through which triazoles exert their biological effects often involves the inhibition of specific enzymes or pathways crucial for microbial survival or cancer cell proliferation. For instance, triazoles have been shown to inhibit the synthesis of ergosterol in fungi, disrupting cell membrane integrity . Additionally, some studies suggest that triazoles can interfere with DNA replication processes in bacterial cells .

Study on Antimalarial Activity

A relevant study investigated compounds derived from triazoles for their antimalarial properties. The research utilized in vitro and in vivo models to evaluate the efficacy against Plasmodium falciparum and P. berghei. Among the synthesized compounds, one exhibited an IC50 value of 0.8 µM against P. falciparum, indicating promising antimalarial activity .

Cytotoxicity Assessment

A cytotoxicity study assessed the effects of triazole derivatives on mammalian cell lines (HepG2 and Vero). The results indicated that these compounds did not cause significant toxicity at concentrations below 100 μM, highlighting their potential as safe therapeutic agents .

Properties

IUPAC Name

4-(chloromethyl)-1-methyl-5-(trifluoromethyl)triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClF3N3/c1-12-4(5(7,8)9)3(2-6)10-11-12/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUWUMURKIVNEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N=N1)CCl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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